alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine
Description
Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine: is a complex organic compound characterized by its unique structure, which includes a pyridyl group and a trifluoromethylphenethylamine moiety
Properties
CAS No. |
73758-33-5 |
|---|---|
Molecular Formula |
C15H15F3N2 |
Molecular Weight |
280.29 g/mol |
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H15F3N2/c1-11(20-14-7-2-3-8-19-14)9-12-5-4-6-13(10-12)15(16,17)18/h2-8,10-11H,9H2,1H3,(H,19,20) |
InChI Key |
VCFGKUXTNYVZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridyl Intermediate: The synthesis begins with the preparation of a pyridyl intermediate through a reaction involving pyridine and suitable reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reaction: The final step involves coupling the pyridyl intermediate with the trifluoromethylphenethylamine moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine can be compared with other similar compounds, such as:
Alpha-Methyl-N-(2-pyridyl)-phenethylamine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-pyridyl)-m-trifluoromethylphenethylamine: Lacks the alpha-methyl group, potentially affecting its reactivity and interactions.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a compound of interest in various research fields.
Biological Activity
Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine, often referred to as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a pyridine moiety, contributing to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing the compound's bioavailability and receptor binding properties.
Biological Activity Overview
Research has indicated that compounds structurally related to this compound exhibit a range of biological activities. These include:
- Central Nervous System (CNS) Effects : Similar compounds have been studied for their stimulant effects on the CNS, with implications for treating conditions such as ADHD and narcolepsy.
- Receptor Interactions : The compound may interact with various neurotransmitter receptors, including adrenergic and dopaminergic systems, which are critical in mood regulation and cognitive function.
- Pharmacokinetics : Studies suggest that the trifluoromethyl group can affect the metabolism of the compound, potentially leading to prolonged effects compared to non-fluorinated analogs.
Case Studies and Research Findings
- Stimulant Properties : A study conducted by Owens et al. (2003) explored the stimulant properties of similar phenethylamines, noting increased activity at dopamine receptors, which could suggest similar effects for this compound .
- Toxicology Assessments : Research on the toxicity profiles of related compounds indicates that while they may exhibit beneficial pharmacological effects, they also carry risks of neurotoxicity and cardiotoxicity at higher doses. The safety profile remains a critical area for further investigation .
- Comparative Studies : A comparative analysis of various substituted phenethylamines highlighted that those with fluorinated groups often showed enhanced potency in receptor binding assays. This suggests a need for further studies specifically targeting this compound to elucidate its full pharmacological profile .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Dopaminergic Activity | TBD | Owens et al., 2003 |
| 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl) | CNS Stimulant | TBD | ResearchGate Publication |
| N-(2-Pyridyl)-m-trifluoromethylphenylethylamine | Neurotoxic Potential | TBD | Toxicological Review |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
